

Application Note: Comprehensive Characterization of 2-(2-Bromophenyl)propan-2-amine Hydrochloride

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Compound of Interest

Compound Name:	2-(2-Bromophenyl)propan-2-amine hydrochloride
CAS No.:	1087723-47-4
Cat. No.:	B1374625

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Abstract

This document provides a detailed guide for the analytical characterization of **2-(2-Bromophenyl)propan-2-amine hydrochloride**, a key chemical intermediate. Ensuring the identity, purity, and stability of such compounds is critical for researchers, scientists, and drug development professionals. This application note outlines a multi-technique approach, leveraging High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA). For each technique, we present the scientific rationale, detailed experimental protocols, and data interpretation guidelines to create a comprehensive and self-validating analytical workflow.

Introduction

2-(2-Bromophenyl)propan-2-amine hydrochloride is a primary amine salt containing a substituted aromatic ring. Its precise characterization is essential to guarantee the quality and consistency of downstream processes in research and development. A robust analytical strategy combines chromatographic separation with spectroscopic and thermal methods to unambiguously confirm the molecular structure, quantify impurities, and assess

physicochemical properties. This guide is structured to provide both the theoretical basis and practical protocols for a complete characterization.

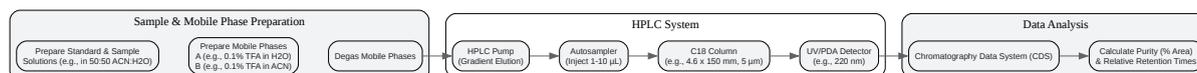
Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode, is the cornerstone for assessing the purity of polar, ionizable compounds like amine hydrochlorides.[1] The method's validity is established through adherence to guidelines such as those from the International Council for Harmonisation (ICH).[2]

Rationale for Method Selection

A reverse-phase C18 column is selected for its versatility and effectiveness in retaining moderately polar compounds. The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile or methanol). The buffer's pH is a critical parameter; maintaining a pH around 2.5-3.5 ensures the primary amine is consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times. UV detection is ideal due to the presence of the bromophenyl chromophore.

Visual Workflow for HPLC Analysis



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Caption: HPLC workflow for purity analysis.

HPLC Protocol

Objective: To determine the purity of **2-(2-Bromophenyl)propan-2-amine hydrochloride** by reverse-phase HPLC with UV detection.

Instrumentation and Materials:

- HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.
- Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- HPLC-grade acetonitrile (ACN), water, and trifluoroacetic acid (TFA).
- Analytical balance and volumetric flasks.

Protocol Steps:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% (v/v) TFA in water.
 - Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
 - Filter and degas both mobile phases before use.
- Standard/Sample Preparation:
 - Prepare a stock solution of the reference standard at approximately 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.
 - Prepare the sample to be analyzed at the same concentration.
- Chromatographic Conditions:
 - Set up the HPLC system with the parameters outlined in the table below.
 - Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
- Injection and Data Acquisition:
 - Inject a blank (diluent), followed by the reference standard, and then the sample.
 - Acquire data for the specified run time.
- Data Analysis:

- Integrate all peaks in the chromatogram.
- Calculate the purity of the sample using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Table 1: HPLC Method Parameters

Parameter	Recommended Setting	Rationale
Column	C18, 4.6 x 150 mm, 5 µm	Standard for reverse-phase separation of small molecules.
Mobile Phase A	0.1% TFA in Water	TFA acts as an ion-pairing agent and maintains a low pH to protonate the amine.
Mobile Phase B	0.1% TFA in Acetonitrile	Acetonitrile is a common organic modifier providing good peak shape.
Gradient	5% to 95% B over 15 min; hold at 95% B for 3 min	Ensures elution of both polar and non-polar impurities.
Flow Rate	1.0 mL/min	Standard flow for a 4.6 mm ID column.
Column Temperature	30 °C	Provides reproducible retention times and improves peak efficiency.
Detection Wavelength	220 nm	Corresponds to the absorbance of the phenyl ring.
Injection Volume	5 µL	A small volume prevents column overloading.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques provide fingerprint information to confirm the molecular structure of the compound.

Mass Spectrometry (MS)

Rationale: MS is used to confirm the molecular weight of the free base and to study its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, minimizing fragmentation and preserving the molecular ion.

Protocol:

- Prepare a dilute solution of the sample (~10-50 µg/mL) in methanol or acetonitrile/water.
- Infuse the solution directly into the ESI source or analyze the eluent from the HPLC system.
- Acquire the spectrum in positive ion mode.
- Expected Results: The free base of 2-(2-Bromophenyl)propan-2-amine has a molecular formula of C₉H₁₂BrN. The expected monoisotopic mass for the protonated molecule [M+H]⁺ will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
 - [C₉H₁₂⁷⁹BrN + H]⁺ = m/z 214.02
 - [C₉H₁₂⁸¹BrN + H]⁺ = m/z 216.02
 - Alpha-cleavage is a common fragmentation pathway for amines, which could result in the loss of a methyl group.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming connectivity and the chemical environment of each atom.

Protocol:

- Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial; DMSO-d₆ will allow observation of the amine protons, whereas D₂O will exchange with them, causing their signal to disappear.[3]
- Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)	Notes
Aromatic-H (4 protons)	~7.2 - 7.8 (multiplet)	~120 - 145	Complex pattern due to ortho-substitution.
Amine-H ₃ ⁺ (3 protons)	~8.0 - 8.5 (broad)	N/A	Broad signal due to exchange and coupling to nitrogen. Disappears with D ₂ O.
Methyl-H (6 protons)	~1.5 (singlet)	~25 - 30	Six equivalent protons give a strong singlet signal.
Quaternary-C (amine)	N/A	~50 - 55	Carbon attached to the amine group.
Quaternary-C (bromo)	N/A	~120 - 125	Carbon directly bonded to the bromine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR provides information about the functional groups present in the molecule. For a primary amine hydrochloride, specific vibrational modes are expected.

Protocol:

- Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. ATR is often preferred for its simplicity and speed.

- Scan from 4000 to 400 cm^{-1} .

Table 3: Key FTIR Absorption Bands

Wavenumber (cm^{-1})	Vibration Mode	Rationale
~3200 - 2800	N ⁺ -H Stretch	A very broad and strong absorption characteristic of the ammonium salt.[4]
~2980 - 2850	C-H Stretch (aliphatic)	Corresponds to the methyl groups.
~1600 & ~1475	Aromatic C=C Bending	Characteristic absorptions for the substituted benzene ring.
~1590	N-H Bend (asymmetric)	Bending vibration of the ammonium group.
~1025	C-N Stretch	Stretch of the carbon-nitrogen bond.
~750	C-H Bend (ortho-disubstituted aromatic)	Out-of-plane bending confirms the ortho substitution pattern.
~650	C-Br Stretch	Stretch of the carbon-bromine bond.

Thermal Analysis for Physicochemical Properties

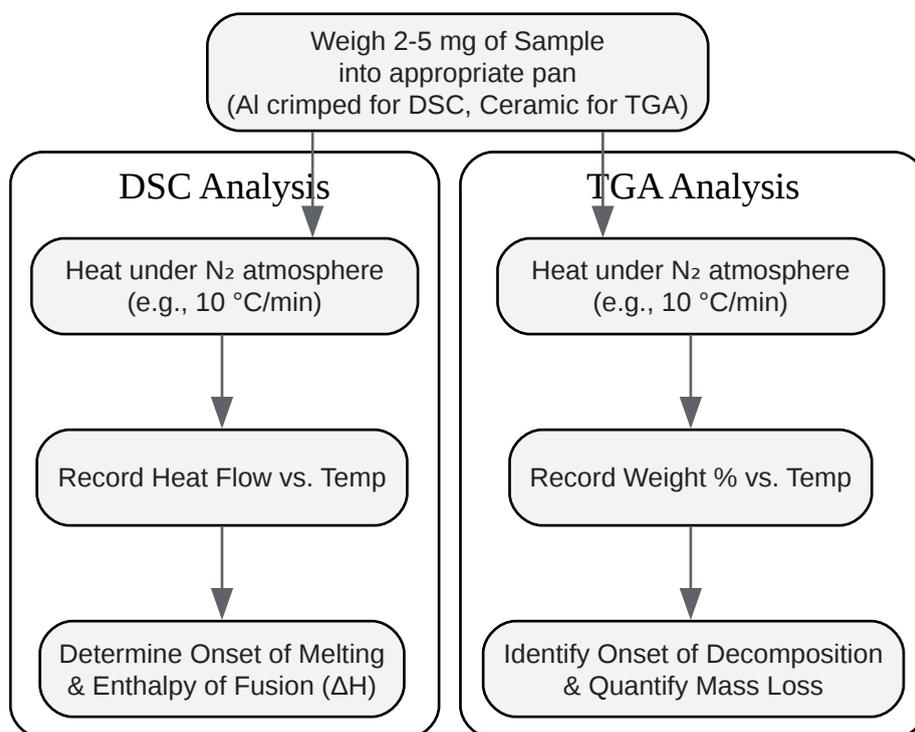
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the solid-state properties of pharmaceutical compounds.[5][6]

Rationale for Method Selection

- DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, which is a key indicator of purity. Impurities typically cause a depression and broadening of the melting endotherm.[5]

- TGA measures the change in mass of a sample as a function of temperature.[6] It is used to assess thermal stability and to quantify the presence of volatile substances like water or residual solvents.[7]

Visual Workflow for Thermal Analysis



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Caption: Workflow for DSC and TGA analysis.

DSC/TGA Protocol

Objective: To determine the melting point, thermal stability, and volatile content of the sample.

Instrumentation:

- Differential Scanning Calorimeter (DSC)
- Thermogravimetric Analyzer (TGA)

Protocol Steps:

- Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (aluminum for DSC, ceramic or platinum for TGA).
- TGA Analysis:
 - Place the pan in the TGA furnace.
 - Heat the sample from ambient temperature to ~400 °C at a rate of 10 °C/min under a nitrogen atmosphere.
 - Record the mass loss as a function of temperature.
- DSC Analysis:
 - Place a sealed aluminum pan containing the sample and an empty reference pan into the DSC cell.
 - Heat the sample from ambient temperature to a temperature above its melting point (determined by TGA to be below decomposition) at a rate of 10 °C/min under a nitrogen atmosphere.
 - Record the heat flow.
- Data Interpretation:
 - TGA Thermogram: The curve should be flat until the onset of decomposition. Any mass loss at temperatures below ~120 °C may indicate the presence of water or volatile solvents. The onset of significant mass loss indicates thermal decomposition.
 - DSC Thermogram: A sharp endothermic peak corresponds to the melting of a pure crystalline substance. The onset temperature of this peak is taken as the melting point.

Conclusion: A Multi-faceted Approach to Characterization

A comprehensive characterization of **2-(2-Bromophenyl)propan-2-amine hydrochloride** requires the integration of data from multiple analytical techniques. HPLC provides quantitative

data on purity, while MS, NMR, and FTIR collectively confirm the chemical identity and structure. Thermal analysis provides critical information on the solid-state properties and stability of the material. By following these detailed protocols, researchers can confidently establish the quality and characteristics of their compound, ensuring the reliability of their scientific work.

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